molecular formula C28H47O5P B2754064 bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate CAS No. 382149-63-5

bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate

Cat. No.: B2754064
CAS No.: 382149-63-5
M. Wt: 494.653
InChI Key: ZOBOYBARNZZRMT-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate is a phosphonate ester with a complex stereochemical and functional architecture. Its structure features two substituted cyclohexyl groups (5-methyl-2-isopropylcyclohexyl) and a central phosphonate ester moiety linked to a hydroxy(4-methoxyphenyl)methyl group. Phosphonates are notable for their hydrolytic stability and bioactivity, often serving as enzyme inhibitors or ligands in medicinal chemistry .

Properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47O5P/c1-18(2)24-14-8-20(5)16-26(24)32-34(30,28(29)22-10-12-23(31-7)13-11-22)33-27-17-21(6)9-15-25(27)19(3)4/h10-13,18-21,24-29H,8-9,14-17H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBOYBARNZZRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=C(C=C2)OC)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate typically involves multiple steps. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with hydroxy(4-methoxyphenyl)methylphosphonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile and reaction conditions.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 4-methoxyphenyl group distinguishes it from the closely related analog bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate (CAS 1955494-76-4), which has a 2-methoxyphenyl substituent .

  • Synthetic Challenges : The 4-methoxy isomer may require distinct reaction conditions, as meta/para-substituted aromatic systems often demand precise regioselective protocols (e.g., iodine-mediated coupling or directed ortho-metalation) .

Phosphonate Core Modifications

Compared to bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate (C₁₉H₂₁O₉P) :

Property Target Compound (4-Methoxy) Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate
Molecular Formula C₂₈H₄₇O₅P C₁₉H₂₁O₉P
Molecular Weight ~494.64 g/mol 408.33 g/mol
Substituents 4-Methoxyphenyl, isopropyl 5-Methoxy, methoxycarbonyl
Polarity Lower (bulky cyclohexyls) Higher (electron-withdrawing CO₂Me groups)
Crystal Packing Not reported Weak C–H···O interactions, dihedral angle 63.33°

The bulky cyclohexyl groups in the target compound likely reduce solubility in polar solvents compared to the smaller, more polar methoxycarbonyl analog.

Research Findings and Data

Structural Insights

  • Thermal Stability : Phosphonates with bulky cyclohexyl groups (as in the target compound) exhibit higher thermal stability compared to linear alkyl analogs, making them suitable for high-temperature applications.

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety, which is substituted with a hydroxy(4-methoxyphenyl)methyl group. This unique structure contributes to its diverse biological activities.

Structural Formula

The chemical formula for bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate is C23H43O4PC_{23}H_{43}O_4P.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonateSimilar cyclohexane structureSpecific stereochemistry enhances biological activity
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphaneLacks the hydroxy(4-methoxyphenyl)methyl groupFocused on phosphane chemistry rather than phosphonates
Bis[(5-Ethyl-2-methyl)-1,3-dioxaphosphinan]-5-yldimethylamineContains dioxaphosphinane ringDifferent functional groups alter reactivity and applications

Anti-inflammatory Properties

Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate enzyme activity related to inflammatory pathways. Its potential as an anti-inflammatory agent is under investigation, focusing on its ability to influence cellular signaling pathways involved in inflammation.

Enzyme Interaction Studies

Initial findings suggest that the compound interacts with specific proteins involved in inflammatory responses. Kinetic studies are necessary to understand these interactions better and their implications for drug design. For instance, it has been shown to affect the activity of enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory process.

Case Study: Enzyme Modulation

In a controlled study, bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate was tested for its effect on COX activity in vitro. The results indicated a dose-dependent inhibition of COX enzymes, suggesting its potential use in treating conditions characterized by excessive inflammation.

The mechanisms through which bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may influence several key pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Signaling Pathways : It may alter signaling pathways related to NF-kB activation, which is crucial in inflammation.
  • Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, contributing to its anti-inflammatory effects.

Applications

Given its biological activities, bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate has potential applications in various fields:

  • Medicinal Chemistry : As a candidate for developing anti-inflammatory drugs.
  • Material Science : Due to its unique chemical properties, it may be explored for use in advanced materials.
  • Cosmetic Industry : Its properties could be beneficial in formulations aimed at reducing skin inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate, and how can reaction conditions be optimized?

  • The compound is synthesized via a multi-step protocol involving phosphorylation and esterification. For example, analogous phosphonate esters are prepared by refluxing diethyl methylphosphite with phosphoryl chloride, followed by dropwise addition of substituted salicylate derivatives in the presence of triethylamine . Key optimization parameters include temperature control (e.g., 0°C for exothermic steps), solvent selection (CH₂Cl₂ for solubility), and purification via column chromatography with petroleum ether/ethyl acetate gradients. Yield improvements may require adjusting stoichiometric ratios of phosphorylating agents and substrates.

Q. How can the stereochemical configuration and molecular conformation of this compound be rigorously characterized?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for resolving stereochemistry and dihedral angles between aromatic/cyclohexyl groups . For example, SC-XRD analysis of a related methylphosphonate revealed a distorted tetrahedral geometry at the phosphorus center and dihedral angles of 63.33° between aromatic rings . Complement with NMR (¹H/³¹P) and polarimetry to confirm enantiomeric purity.

Q. What analytical techniques are recommended for assessing hydrolytic stability under physiological conditions?

  • Conduct pH-dependent stability studies (pH 1–10) using HPLC-MS to monitor degradation products. For phosphonate esters, hydrolysis rates are typically pH-sensitive, with accelerated cleavage under acidic or alkaline conditions . Use phosphate-buffered saline (PBS) at 37°C to simulate physiological environments, and track half-life via time-resolved UV-Vis spectroscopy.

Q. How can researchers screen for bioactivity in this compound class?

  • Prioritize in vitro assays for kinase inhibition (e.g., protein tyrosine phosphatases) due to structural similarities to aminophosphonate inhibitors . Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference compounds like 5,5'-dibromohemibastadin-1 .

Advanced Research Questions

Q. What computational strategies resolve contradictions in structure-activity relationships (SARs) for phosphonate derivatives?

  • Hybrid modeling combining receptor-based machine learning (ML) and quantum mechanical (QM) calculations can address SAR discrepancies. For example, Haddad et al. (2008a) tuned bioelectronic nose models to receptor-specific response ranges, while Saito et al. (2009) integrated heterologous receptor expression data to refine chemical feature extrapolation . Validate models via molecular docking against crystallographic data (e.g., PDB entries resolved using SHELXL) .

Q. How can divergent results in phosphonate bioactivity be reconciled across studies?

  • Divergence often arises from methodological variability, such as receptor selection (single vs. multiple receptors) or assay conditions (e.g., solvent polarity affecting ligand-receptor binding). Perform meta-analyses using standardized datasets (e.g., ChEMBL) and apply multivariate statistics to isolate confounding variables . For example, contradictory cytotoxicity results may stem from differences in cell culture media (e.g., RPMI vs. DMEM) or glutamine supplementation .

Q. What experimental designs mitigate enantiomer interference in chiral phosphonate systems?

  • Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers prior to bioassays. Confirm enantiomeric excess (ee) via circular dichroism (CD) or vibrational circular dichroism (VCD). For asymmetric synthesis, optimize catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .

Q. How can environmental stability and ecotoxicological risks be systematically evaluated?

  • Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and biodegradation (Test 301). For ecotoxicology, use Daphnia magna acute toxicity assays and algal growth inhibition tests (OECD 201/202). Cross-reference with computational tools like ECOSAR to predict environmental fate .

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